(3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound (3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a triazolopyrimidine derivative featuring a piperazine scaffold linked to two distinct fluorophenyl substituents. Its structure comprises:
- Triazolopyrimidine core: A fused bicyclic system combining triazole and pyrimidine rings, commonly associated with kinase inhibition or adenosine receptor modulation in medicinal chemistry .
- Piperazine linkage: A seven-membered piperazine ring at position 7 of the triazolopyrimidine core, enhancing solubility and enabling interactions with biological targets.
- Fluorophenyl substituents: Two 3-fluorophenyl groups—one directly attached to the triazole ring and the other via a methanone bridge. Fluorination typically improves metabolic stability and binding affinity .
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N7O/c22-15-4-1-3-14(11-15)21(31)29-9-7-28(8-10-29)19-18-20(25-13-24-19)30(27-26-18)17-6-2-5-16(23)12-17/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRUVDRSSZBIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has gained attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a triazolopyrimidine structure, which is known for its diverse biological activities. The presence of fluorophenyl groups enhances its binding affinity to various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.
1. Anticancer Activity
Research indicates that compounds with triazolopyrimidine structures often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of cancer cell lines through various mechanisms:
- Inhibition of EGFR : Compounds structurally related to our target have been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers. In vitro studies demonstrated that certain derivatives could effectively block EGFR activation at concentrations as low as 7 µM .
- Cytotoxicity : The cytotoxic effects against cervical and breast cancer cell lines have been documented. For example, a related triazolopyrimidine compound exhibited varying levels of cytotoxicity against multiple tumor cell lines, with some showing significant antiproliferative activity .
The mechanism by which (3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone exerts its effects can be attributed to:
- Receptor Binding : The fluorophenyl group enhances the compound's binding affinity to specific receptors involved in cell signaling pathways. This modulation can lead to altered cellular responses and reduced proliferation in cancer cells.
- Proteasome Inhibition : Similar triazolopyrimidine compounds have been found to inhibit proteasome activity in trypanosomes, leading to the accumulation of ubiquitinated proteins and subsequent cell death .
Data Tables
Case Studies
Several studies have focused on the biological evaluation of compounds related to our target:
- Study on Triazolopyrimidines : A series of new triazolopyrimidine compounds were synthesized and evaluated for their anticancer properties. One compound demonstrated an EC50 value of 20 nM against T. cruzi, indicating potent activity that could be relevant for further development .
- In Vitro Evaluation : In vitro studies indicated that triazolopyrimidine derivatives exhibited higher stability compared to imidazopyridines when incubated with liver microsomes, suggesting better pharmacokinetic profiles for these compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazolo-pyrimidine derivatives in targeting various cancer types. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:
- Mechanism of Action : The compound inhibits key signaling pathways involved in tumor growth. For instance, it has been shown to inhibit the activation of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. In vitro studies demonstrated that it effectively reduced cell viability in breast and cervical cancer cell lines at concentrations as low as 7 µM .
- Case Study : A study focused on a series of triazolo[4,5-d]pyrimidine derivatives found that compounds similar to (3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone exhibited significant antiproliferative activity against human tumor cells. The structure-activity relationship (SAR) analysis indicated that modifications to the triazole and pyrimidine rings could enhance activity against specific cancer types .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research into related triazole compounds has shown promising results against various bacterial strains:
- Antitrypanosomal Activity : Compounds with similar triazole scaffolds have demonstrated efficacy against Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and sleeping sickness, respectively. Optimization of these compounds is ongoing to improve their solubility and reduce toxicity while maintaining high potency .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives of (3-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Fluorination at the phenyl ring | Enhanced binding affinity to target proteins |
| Alterations in piperazine substituents | Changes in cytotoxicity profiles across different cancer cell lines |
| Variations in triazole positioning | Significant impact on inhibitory potency against specific enzymes involved in cancer progression |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Triazole vs. Pyrazole Cores: The target compound’s triazolopyrimidine core differs from MK72’s pyrazolopyrimidinone, altering electronic properties and hydrogen-bonding capacity .
Fluorination Position : The 3-fluorophenyl group in the target compound contrasts with the 4-methylphenyl substituent in ’s analog. Fluorine at the meta position may enhance steric complementarity in target binding compared to para-substituted groups .
Piperazine Modifications: The methanone-linked 3-fluorophenyl group in the target compound vs. the trifluoromethylphenyl group in ’s analog impacts lipophilicity (logP) and metabolic resistance. Trifluoromethyl groups increase electron-withdrawing effects but may raise molecular weight undesirably .
Computational and Graph-Based Similarity Analysis
Graph-theoretical methods (as per ) highlight critical differences:
- Subgraph Isomorphism: The triazolopyrimidine core shares a fused bicyclic system with MK72’s pyrazolopyrimidinone but differs in nitrogen placement, affecting π-π stacking and charge distribution .
- Fingerprint Comparison : Bit-vector analysis would classify the target compound closer to ’s analog due to shared triazolopyrimidine and piperazine motifs, while MK72 diverges due to its pyrazole core .
Q & A
Basic: What are the recommended methods for synthesizing this triazolo-pyrimidine derivative?
Answer:
The synthesis typically involves multi-step reactions:
Core formation : Condensation of fluorophenyl precursors with pyrimidine intermediates, followed by cyclization to form the triazolo-pyrimidine scaffold.
Piperazine coupling : Reacting the scaffold with a fluorophenyl-substituted piperazine using coupling agents like EDCI/HOBt in anhydrous DMF .
Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) to isolate the product.
Key validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can structural contradictions in crystallographic data be resolved for triazolo-pyrimidine derivatives?
Answer:
Contradictions often arise from polymorphism or solvent-dependent crystal packing. To address this:
- Perform X-ray diffraction (XRD) under varying conditions (e.g., solvent evaporation vs. slow diffusion) to capture polymorphic forms .
- Compare experimental data with computational models (DFT or molecular dynamics) to validate bond angles and torsional strain .
- Use SC-XRD (single-crystal XRD) to resolve ambiguities in substituent orientation, particularly for fluorophenyl groups .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : 1H/13C NMR to confirm fluorophenyl substituents and piperazine linkage (e.g., δ ~7.2–7.6 ppm for aromatic protons, δ ~160–165 ppm for carbonyl in 13C) .
- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- FT-IR : Identify key functional groups (e.g., C=O stretch ~1680 cm⁻¹, triazole ring vibrations ~1500 cm⁻¹) .
Advanced: How to design a study evaluating the compound’s environmental persistence?
Answer:
Adopt a tiered approach based on OECD guidelines :
Abiotic studies : Measure hydrolysis (pH 4–9, 25–50°C) and photodegradation (UV-Vis irradiation, λ >290 nm) .
Biotic studies : Use soil microcosms to assess microbial degradation (LC-MS/MS quantification, half-life calculation).
Ecotoxicity : Test acute toxicity in Daphnia magna (EC50) and algae growth inhibition .
Data interpretation : Apply fugacity models to predict partitioning in air/water/soil .
Basic: How to assess purity and stability for long-term storage?
Answer:
- Purity : Use reverse-phase HPLC (Chromolith C18 column, 1.0 mL/min flow rate) with UV detection at 254 nm. Acceptable purity: ≥95% .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Store lyophilized powder at -20°C under argon to prevent fluorophenyl oxidation .
Advanced: What strategies mitigate conflicting bioactivity data in kinase inhibition assays?
Answer:
Conflicts may arise from assay conditions or off-target effects. Mitigation steps:
- Dose-response curves : Test across a wide concentration range (1 nM–100 µM) to calculate IC50 with Hill slopes.
- Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Cellular validation : Confirm activity in cell-based assays (e.g., ATP depletion assays for kinase inhibition) .
Basic: What are the safety considerations for handling this compound?
Answer:
- Toxicity : Limited hazard data; assume acute toxicity (LD50 >500 mg/kg in rodents) and use PPE (gloves, goggles) .
- Waste disposal : Incinerate via licensed facilities (high-temperature combustion >1000°C) to avoid fluorinated byproducts .
Advanced: How to optimize reaction yields for large-scale synthesis?
Answer:
- Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura coupling (e.g., Pd(OAc)2/XPhos) to improve fluorophenyl attachment .
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .
- Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring via inline FTIR .
Basic: How to resolve ambiguities in fluorophenyl group orientation via computational methods?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
- Electrostatic potential maps : Generate MEP surfaces (Gaussian 16, B3LYP/6-311+G*) to predict reactive sites .
Advanced: What analytical approaches validate metabolite identification in pharmacokinetic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
